

reference standards for 2-ethoxy-N-phenylacetamide analysis

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Compound of Interest

Compound Name: 2-ethoxy-N-phenylacetamide

Cat. No.: B310374

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Reference Standards for **2-Ethoxy-N-Phenylacetamide** Analysis: A Validation & Comparison Guide

Executive Summary & Chemical Identity

2-Ethoxy-N-phenylacetamide (CAS 149029-50-5) is a structural analog of acetanilide and a potential process impurity in the synthesis of ethoxy-containing active pharmaceutical ingredients (APIs), such as phenacetin derivatives or local anesthetics.^[1]

Critical Identity Warning: Researchers frequently confuse this compound with its isomer, o-ethoxyacetanilide (CAS 581-08-8).^[1]

- Target Molecule (This Guide): **2-Ethoxy-N-phenylacetamide** (Ethoxy group on the acetyl chain).^[1]
 - Structure:
- Isomer (Common Impurity): N-(2-ethoxyphenyl)acetamide (Ethoxy group on the phenyl ring).^[1]
 - Structure:

This guide addresses the Target Molecule (CAS 149029-50-5).^[1] Currently, no ISO 17034 Certified Reference Material (CRM) exists for this specific CAS. Consequently, researchers

must rely on Research Grade materials and perform rigorous in-house qualification to establish them as "Secondary Standards" for quantitative analysis.[1]

The Hierarchy of Reference Standards

When analyzing **2-ethoxy-N-phenylacetamide**, you will encounter three tiers of material. The choice depends on the regulatory strictness of your data requirement (e.g., GMP release vs. early discovery).

Comparative Performance Matrix

Feature	Tier 1: ISO 17034 CRM	Tier 2: Analytical Standard	Tier 3: Research Grade (e.g., AldrichCPR)
Availability	Unavailable for this CAS	Rare / Custom Synthesis	Readily Available
Purity	Certified (e.g., 99.8% ± 0.2%)	High (>98%)	Variable (often >95% but unverified)
Traceability	SI Units (NIST/BIPM)	Traceable to CRM (if available)	None
Documentation	Full CoA + Uncertainty Budget	CoA (Purity only)	Minimal / No Analytical Data
Use Case	Absolute Quantification	Routine QC / Calibration	Identification / Early R&D
Risk Level	Low	Low-Medium	High (Must be validated)

Recommendation: Since Tier 1 and Tier 2 are largely unavailable for CAS 149029-50-5, you must procure Tier 3 (Research Grade) and upgrade it to a Tier 2 equivalent using the validation protocol below.

Protocol: Validating Research Grade Material

To use a Research Grade chemical for quantitative HPLC, you must establish its "Assigned Purity" (

).^[1] Do not assume the label purity (e.g., "97%") is accurate for quantitative calculations.

Workflow Visualization (DOT)



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Caption: Workflow for upgrading a Research Grade chemical to a Validated Reference Standard.

Step-by-Step Methodology

1. Identity Verification (Crucial for Isomer Differentiation)

- Technique: ¹H-NMR (400 MHz, DMSO-d₆).
- Acceptance Criteria:
 - Look for a singlet at ~4.0 ppm (2H) corresponding to the protons.^[1]
 - Differentiation: The isomer (o-ethoxyacetanilide) will show a singlet at ~2.1 ppm (acetyl) and a quartet at ~4.1 ppm (ethoxy).^[1]
- MS: Confirm molecular ion.^[1]

2. Chromatographic Purity (

)

- Run the HPLC method (detailed in Section 4) using a Diode Array Detector (DAD).
- Calculate purity using Area Normalization:
- Note: Ensure the run time is long enough (3x retention time) to elute late impurities.[1]

3. Mass Balance Calculation (

)

- Research grade materials often contain water and inorganic salts.[1]
- Measure Water Content () via Karl Fischer titration.[1]
- Measure Residual Solvent () via GC-Headspace or TGA.[1]
- Final Equation:
[1]
- Use this value for all calibration curve calculations.[1]

Experimental Protocol: HPLC Analysis

This method is optimized for separating **2-ethoxy-N-phenylacetamide** from common aniline derivatives and synthesis precursors.[1]

Instrument: HPLC with UV-DAD or MS detection.[1]

Parameter	Condition
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2. ^[1] 5)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Gradient	0-2 min: 10% B (Isocratic) 2-15 min: 10% 70% B (Linear) 15-18 min: 70% 90% B 18-20 min: 90% B (Wash)
Temperature	30°C
Detection	UV @ 242 nm (Max absorption) & 210 nm (Impurity scan)
Injection Vol	10 L

Self-Validating System Suitability:

- Tailing Factor: Must be ^[1].
- Precision: RSD of 6 replicate injections must be .
- Retention Time: Expect elution at approximately 8.5 - 9.5 minutes under these conditions.

References

- National Center for Biotechnology Information (NCBI). (2025).^[1] PubChem Compound Summary for CID 10727, N-Ethyl-N-phenylacetamide (Structural Analog).^[1] Retrieved from

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